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molecular formula C7H7BrO2S B020138 1-Bromo-3-(methylsulfonyl)benzene CAS No. 34896-80-5

1-Bromo-3-(methylsulfonyl)benzene

Cat. No. B020138
M. Wt: 235.1 g/mol
InChI Key: WBOMXUMQOVQNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903120B2

Procedure details

A mixture of 1-bromo-3-methanesulfonyl-benzene (0.8 g), piperazine (1 g), sodium tert-butoxide (0.5 g) BINAP (42 mg) and [Pd2(dba)3 (38 mg) in toluene (7 ml) was heated under argon at 80° C. for 24 h. After cooling to room temperature, the solvent was evaporated to dryness. The crude material was purified by flash chromatography on silica gel using EtOAc. Yield 0.48 g: MS m/z (rel. intensity, 70 eV) 240 (M+, 17), 199 (12), 198 (bp), 119 (9), 56 (7).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
38 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:11][S:8]([C:4]1[CH:3]=[C:2]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[CH:7]=[CH:6][CH:5]=1)(=[O:10])=[O:9] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)S(=O)(=O)C
Name
Quantity
1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
38 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=C(C=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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